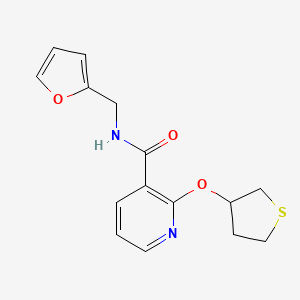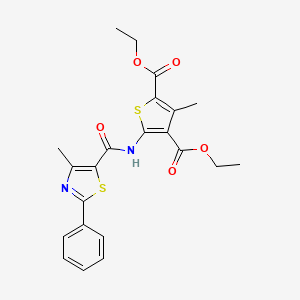
2-(3-bromo-4-methoxyphenyl)-N-(thiophen-2-yl)-1,3-thiazolidine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-bromo-4-methoxyphenyl)-N-(thiophen-2-yl)-1,3-thiazolidine-3-carboxamide is a chemical compound that has been widely researched for its potential applications in various scientific fields.
Wirkmechanismus
The mechanism of action of 2-(3-bromo-4-methoxyphenyl)-N-(thiophen-2-yl)-1,3-thiazolidine-3-carboxamide is not fully understood. However, it has been suggested that it may inhibit the activity of certain enzymes involved in inflammation and cancer progression, such as cyclooxygenase-2 and matrix metalloproteinases.
Biochemical and Physiological Effects:
Studies have shown that 2-(3-bromo-4-methoxyphenyl)-N-(thiophen-2-yl)-1,3-thiazolidine-3-carboxamide can inhibit the production of inflammatory cytokines and prostaglandins, as well as reduce the proliferation and migration of cancer cells. It has also been found to induce apoptosis in cancer cells, leading to cell death.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-(3-bromo-4-methoxyphenyl)-N-(thiophen-2-yl)-1,3-thiazolidine-3-carboxamide in lab experiments is its ability to selectively target certain enzymes and pathways involved in inflammation and cancer progression. However, its limited solubility in water and potential toxicity at high concentrations may pose challenges in experimental design.
Zukünftige Richtungen
Future research on 2-(3-bromo-4-methoxyphenyl)-N-(thiophen-2-yl)-1,3-thiazolidine-3-carboxamide could focus on its potential applications in drug development, particularly as an anti-inflammatory or anti-cancer agent. Further studies could also investigate its mechanism of action and potential side effects, as well as its use as a fluorescent probe for detecting thiols in biological systems. Additionally, research could explore modifications to the compound structure to improve its solubility and reduce toxicity.
Synthesemethoden
The synthesis of 2-(3-bromo-4-methoxyphenyl)-N-(thiophen-2-yl)-1,3-thiazolidine-3-carboxamide involves the reaction of 3-bromo-4-methoxyaniline with thiophene-2-carboxylic acid in the presence of thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 1,3-thiazolidine-3-carboxamide in the presence of triethylamine to yield the final product.
Wissenschaftliche Forschungsanwendungen
2-(3-bromo-4-methoxyphenyl)-N-(thiophen-2-yl)-1,3-thiazolidine-3-carboxamide has been studied for its potential applications in various scientific fields. It has been found to exhibit anti-inflammatory and anti-cancer properties, making it a promising candidate for drug development. Additionally, it has been investigated for its potential use as a fluorescent probe for detecting thiols in biological systems.
Eigenschaften
IUPAC Name |
2-(3-bromo-4-methoxyphenyl)-N-thiophen-2-yl-1,3-thiazolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrN2O2S2/c1-20-12-5-4-10(9-11(12)16)14-18(6-8-22-14)15(19)17-13-3-2-7-21-13/h2-5,7,9,14H,6,8H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBZUKANYRKKHJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2N(CCS2)C(=O)NC3=CC=CS3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrN2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-bromo-4-methoxyphenyl)-N-(thiophen-2-yl)-1,3-thiazolidine-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-(2-(tetrahydrofuran-2-yl)-1H-benzo[d]imidazol-1-yl)-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B2518991.png)
![2-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-pyridazin-4-ylpropanoic acid](/img/structure/B2518993.png)


![[(2S,4S)-4-fluoro-1-[(5-methyl-1,2-oxazol-4-yl)methyl]pyrrolidin-2-yl]methanamine dihydrochloride](/img/structure/B2518997.png)
![2-(1,3-dioxo-6-(piperidin-1-yl)-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl benzoate](/img/structure/B2518998.png)
![N-(2-(4-(2,6-dimethylmorpholino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B2519003.png)

![N-(2-(dimethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)cinnamamide hydrochloride](/img/structure/B2519005.png)
![8-[(4-Ethylphenyl)methyl]-12-sulfanylidene-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9-trien-7-one](/img/structure/B2519006.png)
![1-[3-Cyano-6-(trifluoromethyl)-2-pyridinyl]-4-methylhexahydropyrazin-4-ium chloride](/img/structure/B2519007.png)